Tert-butyl 6-bromo-8-methoxy-4-oxospiro[chroman-2,4-piperidine]-1-carboxylate
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Overview
Description
Tert-butyl 6-bromo-8-methoxy-4-oxospiro[chroman-2,4-piperidine]-1-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of a chromanone moiety and a piperidine ring in its structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-bromo-8-methoxy-4-oxospiro[chroman-2,4-piperidine]-1-carboxylate typically involves multiple steps. One common method includes the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid, followed by Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions. The resulting 3-aryloxypropanenitriles are then cyclized in trifluoroacetic acid in the presence of trifluoromethanesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research rather than large-scale industrial use. the general principles of organic synthesis, such as maintaining reaction conditions and using appropriate catalysts, are applicable.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-bromo-8-methoxy-4-oxospiro[chroman-2,4-piperidine]-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The chromanone moiety can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the chromanone ring can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, reduction can produce alcohols, and substitution can result in various substituted derivatives.
Scientific Research Applications
Tert-butyl 6-bromo-8-methoxy-4-oxospiro[chroman-2,4-piperidine]-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of tert-butyl 6-bromo-8-methoxy-4-oxospiro[chroman-2,4-piperidine]-1-carboxylate involves its interaction with various molecular targets. The chromanone moiety can interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring may also play a role in binding to specific proteins, affecting their function. The exact pathways and targets depend on the specific biological context and the derivatives being studied .
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one derivatives: These compounds share the chromanone moiety and exhibit similar biological activities.
Spiro compounds: Other spiro compounds with different ring systems can be compared based on their structural and functional properties.
Uniqueness
Tert-butyl 6-bromo-8-methoxy-4-oxospiro[chroman-2,4-piperidine]-1-carboxylate is unique due to its specific combination of a chromanone moiety and a piperidine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H24BrNO5 |
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Molecular Weight |
426.3 g/mol |
IUPAC Name |
tert-butyl 6-bromo-8-methoxy-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C19H24BrNO5/c1-18(2,3)26-17(23)21-7-5-19(6-8-21)11-14(22)13-9-12(20)10-15(24-4)16(13)25-19/h9-10H,5-8,11H2,1-4H3 |
InChI Key |
LZMUQERZJCYSHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C(=CC(=C3)Br)OC |
Origin of Product |
United States |
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